molecular formula C15H14N4O B14434410 Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- CAS No. 76603-21-9

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-

Cat. No.: B14434410
CAS No.: 76603-21-9
M. Wt: 266.30 g/mol
InChI Key: RNFKQUORQLXOQG-UHFFFAOYSA-N
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Description

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate pyridine and triazine precursors.

    Substitution Reactions: Introducing the phenyl and oxopropyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various pathogens.

Medicine

    Drug Development: Investigated as a potential lead compound for new drugs.

    Diagnostic Agents: Used in the development of diagnostic tools.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Incorporated into formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(3,4-e)-1,2,4-triazine Derivatives: Compounds with similar core structures but different substituents.

    Other Triazines: Compounds like melamine and cyanuric acid.

Uniqueness

Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other triazines.

Properties

CAS No.

76603-21-9

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

1-(3-phenyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one

InChI

InChI=1S/C15H14N4O/c1-2-14(20)19-13-8-9-16-10-12(13)17-15(18-19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RNFKQUORQLXOQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C3=CC=CC=C3

Origin of Product

United States

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